molecular formula C10H15Cl2N3O B3238847 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride CAS No. 1417793-06-6

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B3238847
CAS No.: 1417793-06-6
M. Wt: 264.15 g/mol
InChI Key: QDCZJPBBOIUQGH-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a piperidine moiety, which is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the piperidin-4-ylmethoxy group. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

2-chloro-4-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O.ClH/c11-10-13-6-3-9(14-10)15-7-8-1-4-12-5-2-8;/h3,6,8,12H,1-2,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCZJPBBOIUQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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